molecular formula C19H20FNO B6084834 2-[(4-FLUOROPHENYL)(3-TOLUIDINO)METHYL]-1-CYCLOPENTANONE

2-[(4-FLUOROPHENYL)(3-TOLUIDINO)METHYL]-1-CYCLOPENTANONE

Cat. No.: B6084834
M. Wt: 297.4 g/mol
InChI Key: RUBDQXCBFVLPSG-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)(3-toluidino)methyl]-1-cyclopentanone is an organic compound characterized by the presence of a fluorophenyl group, a toluidino group, and a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)(3-toluidino)methyl]-1-cyclopentanone typically involves multiple steps, including the formation of the fluorophenyl and toluidino groups, followed by their attachment to the cyclopentanone ring. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This method allows for the formation of carbon-carbon bonds between the fluorophenyl and toluidino groups and the cyclopentanone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)(3-toluidino)methyl]-1-cyclopentanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl and toluidino groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(4-Fluorophenyl)(3-toluidino)methyl]-1-cyclopentanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)(3-toluidino)methyl]-1-cyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and toluidino groups can bind to active sites on proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Fluorophenyl)(3-toluidino)methyl]-1-cyclopentanone is unique due to its combination of a cyclopentanone ring with fluorophenyl and toluidino groups. This structure imparts specific chemical and biological properties that are distinct from other similar compounds.

Properties

IUPAC Name

2-[(4-fluorophenyl)-(3-methylanilino)methyl]cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c1-13-4-2-5-16(12-13)21-19(17-6-3-7-18(17)22)14-8-10-15(20)11-9-14/h2,4-5,8-12,17,19,21H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBDQXCBFVLPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(C2CCCC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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